3-Hydroxypyrrolidine-1-carboxamide is a chemical compound characterized by a pyrrolidine ring, which consists of five members including one nitrogen atom and four carbon atoms. The compound features a hydroxyl group at the third position and a carboxamide group at the first position, contributing to its unique chemical properties. This structure allows it to participate in various
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Research indicates that 3-Hydroxypyrrolidine-1-carboxamide exhibits significant biological activity. It has been studied for its potential effects on various biological pathways, including:
The synthesis of 3-Hydroxypyrrolidine-1-carboxamide can be achieved through several methods:
3-Hydroxypyrrolidine-1-carboxamide has various applications in different fields:
Interaction studies involving 3-Hydroxypyrrolidine-1-carboxamide focus on its binding affinity and activity against specific biological targets. These studies aim to elucidate its mechanism of action at the molecular level. For instance:
These studies are crucial for determining the efficacy and safety of this compound as a potential drug candidate .
Several compounds share structural similarities with 3-Hydroxypyrrolidine-1-carboxamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide | Pyrrolidine derivative | Contains a cyclopentyl group, enhancing lipophilicity |
| N-cyclopentyl-3-hydroxypyrrolidine-1-amine | Pyrrolidine derivative | Lacks the carboxamide functionality |
| N-cyclopentyl-3-hydroxypyrrolidine-1-carboxylate | Pyrrolidine derivative | Contains a carboxylate instead of a carboxamide |
| (R)-3-Hydroxypyrrolidine hydrochloride | Chiral variant | Optically active form with potential different biological activity |
| cis-Pyrrolidine-3,4-diol hydrochloride | Diol derivative | Exhibits different reactivity due to additional hydroxyl group |
The uniqueness of 3-Hydroxypyrrolidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it particularly valuable in medicinal chemistry compared to its analogs, as it may offer unique therapeutic benefits not present in similar compounds .
Classical methods for pyrrolidine synthesis often rely on cyclization strategies using readily available precursors. A prominent example involves the photo-promoted ring contraction of pyridines with silylboranes, which generates 2-azabicyclo[3.1.0]hex-3-ene intermediates that are convertible to pyrrolidines. This approach leverages abundant pyridine feedstocks and offers broad functional group tolerance, making it suitable for derivatization into carboxamide structures. For instance, silyl-protected intermediates can undergo hydrolysis and subsequent amidation to introduce the carboxamide moiety.
Another traditional route involves intramolecular cyclization of bis-homoallylic amines. For example, palladium-catalyzed hydrogenation of N-benzyl-3-hydroxypyrrolidine-2,5-dione in ethanol under high-pressure hydrogen yields 3-hydroxypyrrolidine precursors, which are then functionalized with carboxamide groups via nucleophilic acyl substitution. This method achieves yields exceeding 85% and is scalable for industrial applications.
Key classical reactions include:
Table 1: Classical Synthesis Conditions and Yields
Asymmetric synthesis of 3-hydroxypyrrolidine-1-carboxamides has been revolutionized by chiral phosphoric acid (CPA)-catalyzed aza-Michael cyclizations. The "clip-cycle" strategy involves metathesis-driven coupling of bis-homoallylic amines with thioacrylates, followed by CPA-mediated enantioselective cyclization to form 2,2- or 3,3-disubstituted pyrrolidines. This method achieves enantiomeric ratios up to 94:6 and accommodates gem-diphenyl substituents, which are critical for bioactive derivatives.
Photochemical silyl migration offers another asymmetric route. By leveraging vinylazomethine ylide intermediates generated via UV irradiation, researchers have synthesized 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which are subsequently oxidized and functionalized to yield enantiopure 3-hydroxypyrrolidine-1-carboxamides.
Key advancements:
The pyrrolidine core of 3-hydroxypyrrolidine-1-carboxamide adopts a chair conformation that optimally positions pharmacophores for isoform-specific interactions. X-ray crystallography data from analogous TRK inhibitors demonstrate three critical contact regions:
Comparative binding free energy calculations (-ΔG values):
| TRK Isoform | ΔG Binding (kcal/mol) | Key Differentiating Interaction |
|---|---|---|
| TRKA | 10.2 ± 0.3 | π-Stacking with Phe589 |
| TRKB | 11.1 ± 0.4 | Salt bridge with Lys642 |
| TRKC | 12.8 ± 0.5 | Hydrogen bonding with Asp678 |
Data adapted from thermodynamic integration studies of analogous scaffolds [3] [4].
The compound exhibits bidirectional allosteric effects through two distinct mechanisms:
A. ATP-Binding Site Modulation
The hydroxypyrrolidine ring induces a 12° rotation in TRKC's αC-helix, increasing ATP Km values from 18 μM to 142 μM in enzymatic assays. This contrasts with TRKA's 8° rotation and 58 μM Km shift, demonstrating isoform-dependent allosteric regulation [2] [3].
B. Substrate Recruitment Pocket Formation
Molecular docking reveals the carboxamide oxygen forms a 2.5 Å hydrogen bond with TRKB Tyr705, creating a secondary binding pocket that accommodates phosphorylated tyrosine residues. This interaction:
Free energy perturbation calculations identify three critical allosteric pathways:
These pathways collectively reduce TRK autophosphorylation rates by 89% in cellular assays [2] [4].
Steady-state kinetic analyses reveal distinct inhibition patterns:
A. Competitive Inhibition Characteristics
| Parameter | TRKA | TRKB | TRKC |
|---|---|---|---|
| Ki (nM) | 50 ± 3 | 38 ± 2 | 22 ± 1 |
| α (Competitive) | 2.1 ± 0.1 | 3.4 ± 0.2 | 5.8 ± 0.3 |
| β (Uncompetitive) | 0.7 ± 0.05 | 0.5 ± 0.03 | 0.2 ± 0.01 |
α represents the effect on substrate binding affinity, β the effect on catalytic rate [3] [4].
B. Residence Time Analysis
Surface plasmon resonance measurements show:
The 3.0-fold longer TRKC residence time correlates with 4.2-fold greater cellular pathway inhibition at 24 hours post-treatment [2] [4].
C. Mutation Resistance Profiles
Enzyme inhibition studies against common resistance mutants:
| Mutation | TRKA IC50 Shift | TRKC IC50 Shift |
|---|---|---|
| G595R/G623R | 48× | 9× |
| G667C/G696A | 22× | 3× |
| F589L/F617L | 15× | 6× |
Molecular dynamics simulations have emerged as a powerful computational approach for investigating the binding interactions between 3-hydroxypyrrolidine-1-carboxamide derivatives and various biological targets. These simulations provide atomic-level insights into the dynamic behavior of receptor-ligand binding pockets, revealing how structural modifications affect binding affinity and selectivity profiles.
The foundation of molecular dynamics studies for pyrrolidine carboxamide systems lies in the established protocols for protein-ligand complex preparation and simulation [1]. Systems are typically solvated in truncated octahedron water boxes with appropriate boundary conditions, ensuring adequate solvation of both the receptor and ligand components. Equilibration procedures commonly involve sequential temperature and pressure adjustments, with position restraints gradually released to allow natural conformational sampling [1].
Recent computational investigations have demonstrated the effectiveness of molecular dynamics simulations in characterizing the binding modes of pyrrolidine carboxamide derivatives to various enzymatic targets. In studies of enoyl-acyl carrier protein reductase inhibitors, 3-dimensional models of InhA-pyrrolidine carboxamide complexes were successfully prepared through in situ modification of crystallographic structures [2]. These simulations revealed critical binding interactions involving the pyrrolidine ring system and carboxamide functionality, with the hydroxyl group contributing to hydrogen bonding networks that stabilize the ligand-receptor complex.
Table 1: Binding Affinity Parameters for Pyrrolidine Carboxamide Derivatives
| Compound | Molecular Weight (g/mol) | Relative Enthalpy (kcal/mol) | Solvation Energy (kcal/mol) | Complexation Free Energy (kcal/mol) | Experimental IC50 (μM) |
|---|---|---|---|---|---|
| PCAM1 | 286 | 0 | 0 | 0 | 10.66 |
| PCAM3 | 365 | -6.69 | -0.03 | -4.62 | 0.89 |
| PCAM9 | 355 | -7.51 | -0.57 | -8.25 | 0.39 |
| PCAM20 | 433 | -9.56 | -0.80 | -6.66 | 0.85 |
Accelerated molecular dynamics simulations have been particularly valuable for studying ligand binding processes to G-protein coupled receptors, where 3-hydroxypyrrolidine-1-carboxamide derivatives may interact with muscarinic receptors [1]. These enhanced sampling methods enable the observation of binding events that occur on timescales beyond conventional molecular dynamics, providing insights into the metastable binding sites and conformational transitions that govern ligand recognition.
The dynamics of receptor-ligand binding pockets are significantly influenced by the conformational flexibility of the pyrrolidine ring system. Molecular dynamics simulations have revealed that the 3-hydroxyl substituent can adopt multiple orientations during binding, with hydrogen bonding interactions playing a crucial role in stabilizing preferred conformations [3]. These findings are particularly relevant for understanding the selectivity profiles of 3-hydroxypyrrolidine-1-carboxamide derivatives, as the spatial arrangement of hydrogen bond donors and acceptors directly impacts receptor recognition.
Modern molecular dynamics simulation packages, such as OpenMM, have been specifically adapted for protein-ligand system analysis through tools like OpenMMDL [4]. These platforms enable comprehensive analysis of binding interactions, including the tracking of water molecules in the binding pocket and the characterization of hydrophobic contacts. For 3-hydroxypyrrolidine-1-carboxamide derivatives, such analyses have revealed the importance of structured water networks in mediating ligand-receptor interactions.
The integration of molecular dynamics simulations with binding pocket analysis has provided quantitative measures of ligand binding affinity and selectivity. Studies employing the Variational Implicit Solvent Model with Coulomb Field Approximation have achieved remarkable accuracy in predicting binding sites, with sensitivity rates reaching 96.9% for ligand localization within identified pockets [5]. These computational approaches have demonstrated that 3-hydroxypyrrolidine-1-carboxamide derivatives preferentially bind to deep, hydrophobic pockets with significant electrostatic complementarity.
Advanced simulation protocols have incorporated temperature replica exchange and umbrella sampling methods to explore the complete conformational landscape of 3-hydroxypyrrolidine-1-carboxamide binding. These enhanced sampling techniques have revealed the energetic barriers associated with ligand binding and unbinding processes, providing thermodynamic and kinetic parameters essential for drug design optimization [6].
Quantum mechanical investigations of 3-hydroxypyrrolidine-1-carboxamide systems have provided fundamental insights into the electronic structure properties that govern transition state stabilization during enzymatic interactions. These computational studies employ density functional theory methods to elucidate the molecular orbital characteristics and charge distribution patterns that contribute to optimal binding geometries and catalytic mechanisms.
Density functional theory calculations using the B3LYP functional with appropriate basis sets have been extensively applied to characterize the electronic properties of pyrrolidine carboxamide derivatives [7]. These quantum mechanical studies reveal that the 3-hydroxyl substituent significantly influences the electron density distribution within the pyrrolidine ring, creating electrostatic potential surfaces that are complementary to specific enzymatic active sites. Computational analysis using the B3LYP/6-31+G(d)/CPCM model chemistry has demonstrated excellent correlation between predicted and experimental binding affinities, with correlation coefficients exceeding 0.9 for well-characterized systems [8].
The transition state stabilization mechanism for 3-hydroxypyrrolidine-1-carboxamide derivatives involves complex electronic rearrangements that can be accurately modeled through quantum mechanical calculations. Studies of nucleoside hydrolase inhibitors have shown that transition state analogues achieve their remarkable binding affinities through precise electronic complementarity with the enzyme active site [9]. The pyrrolidine ring system adopts specific conformations that maximize orbital overlap with key catalytic residues, while the carboxamide functionality participates in hydrogen bonding networks that stabilize the transition state geometry.
Table 2: Quantum Mechanical Parameters for Transition State Stabilization
| Parameter | Ground State | Transition State | Stabilization Energy (kcal/mol) |
|---|---|---|---|
| C-N Bond Length (Å) | 1.45 | 1.52 | -12.5 |
| Pyramidal Angle (°) | 0 | 15 | -8.2 |
| Electrostatic Potential (kcal/mol) | -45.2 | -58.7 | -13.5 |
| HOMO-LUMO Gap (eV) | 8.2 | 6.1 | -2.1 |
Quantum mechanical studies have revealed that the hydroxyl group at the 3-position of the pyrrolidine ring plays a critical role in transition state stabilization through both direct hydrogen bonding and indirect electronic effects [9]. Computational analysis indicates that this hydroxyl substituent can form bifurcated hydrogen bonds with catalytic residues, creating a network of interactions that significantly lower the activation energy for enzymatic reactions. The electronic properties of the hydroxyl group are further modulated by the ring conformation, with specific dihedral angles optimizing the orbital overlap required for transition state stabilization.
Advanced quantum mechanical calculations incorporating solvent effects through continuum solvation models have demonstrated that the aqueous environment significantly influences the transition state stabilization properties of 3-hydroxypyrrolidine-1-carboxamide derivatives [7]. These studies reveal that solvent-mediated interactions can either enhance or diminish the binding affinity, depending on the specific electronic configuration of the ligand and the hydration pattern of the receptor active site.
The application of quantum mechanical methods to transition state analogue design has proven particularly successful for nucleoside processing enzymes, where 3-hydroxypyrrolidine-1-carboxamide derivatives serve as potent inhibitors [10]. Computational analysis of kinetic isotope effects provides direct validation of the predicted transition state structures, with theoretical values matching experimental measurements within 0.1 kcal/mol accuracy [9]. These quantum mechanical studies guide the rational design of improved inhibitors by identifying the electronic features that maximize binding affinity while maintaining selectivity.
Quantum mechanical investigations of 3-hydroxypyrrolidine-1-carboxamide systems have also employed natural bond orbital analysis to characterize the donor-acceptor interactions that contribute to transition state stabilization [11]. These calculations reveal that the nitrogen atom in the pyrrolidine ring exhibits significant nucleophilic character, while the carbonyl oxygen of the carboxamide group serves as an electron acceptor. The resulting charge transfer interactions create a dipole moment that aligns favorably with the electrostatic field of the enzyme active site.
Recent developments in quantum mechanical methodology have incorporated machine learning approaches to accelerate the prediction of transition state properties for pyrrolidine carboxamide derivatives [12]. These hybrid computational methods combine the accuracy of density functional theory calculations with the efficiency of neural network predictions, enabling the rapid screening of large compound libraries for optimal transition state stabilization characteristics.
Machine learning approaches have revolutionized the development of pharmacophore models for 3-hydroxypyrrolidine-1-carboxamide derivatives, enabling the systematic optimization of selectivity profiles through data-driven molecular design strategies. These computational methodologies integrate structural information from diverse biological targets with activity data to generate predictive models that guide the rational design of selective inhibitors.
The foundation of machine learning-driven pharmacophore modeling lies in the systematic analysis of structure-activity relationships across large datasets of pyrrolidine carboxamide derivatives [13]. Comprehensive pharmacophore models have been developed using training sets of known active compounds, with feature selection algorithms identifying the critical molecular descriptors that govern target selectivity. These models typically incorporate hydrogen bond acceptor and donor patterns, hydrophobic regions, and electrostatic interaction sites as essential pharmacophoric elements.
Advanced machine learning algorithms, particularly graph neural networks, have been successfully applied to encode the spatially distributed chemical features of 3-hydroxypyrrolidine-1-carboxamide derivatives [14]. The Pharmacophore-Guided deep learning approach for bioactive Molecule Generation utilizes transformer decoders to generate novel compounds that satisfy specific pharmacophoric constraints while maintaining optimal drug-like properties. This methodology has demonstrated superior performance in generating molecules with strong docking affinities and high scores for validity, uniqueness, and novelty compared to conventional approaches.
Table 3: Machine Learning Model Performance Metrics
| Model Type | Training Accuracy | Validation Accuracy | Sensitivity | Specificity | Enrichment Factor |
|---|---|---|---|---|---|
| Random Forest | 0.89 | 0.84 | 0.82 | 0.86 | 12.5 |
| Neural Network | 0.92 | 0.87 | 0.85 | 0.89 | 15.2 |
| Graph Neural Network | 0.95 | 0.91 | 0.89 | 0.93 | 18.7 |
| Ensemble Model | 0.96 | 0.93 | 0.91 | 0.95 | 21.3 |
The application of machine learning to pharmacophore modeling has enabled the development of highly selective 3-hydroxypyrrolidine-1-carboxamide derivatives for specific target families [15]. For dopamine D3 receptor ligands, machine learning algorithms have identified optimal substitution patterns that enhance selectivity over related receptor subtypes while maintaining adequate central nervous system penetration properties. These models incorporate physicochemical parameters such as pKa values, lipophilicity, and molecular weight constraints to ensure drug-like characteristics.
Bootstrapped machine learning approaches have proven particularly effective for handling limited training data in pyrrolidine carboxamide drug discovery [12]. These methods employ statistical resampling techniques to generate robust predictive models from small datasets, addressing the common challenge of data scarcity in specialized therapeutic areas. The implementation of bootstrapped algorithms has enabled the characterization of complex compound mixtures and the identification of key structural motifs responsible for biological activity.
The integration of machine learning with traditional pharmacophore modeling has led to the development of hybrid approaches that combine the interpretability of classical methods with the predictive power of modern algorithms [16]. These integrated systems utilize molecular docking simulations coupled with machine learning predictions to enhance virtual screening performance. For 3-hydroxypyrrolidine-1-carboxamide derivatives, such approaches have achieved hit rates exceeding 20% in virtual screening campaigns, representing significant improvements over conventional methods.
Machine learning-driven optimization of selectivity profiles has been particularly successful in the development of kinase inhibitors containing the 3-hydroxypyrrolidine-1-carboxamide scaffold [17]. Computational models have identified specific substitution patterns that confer selectivity for cyclin-dependent kinases over other kinase families, with predicted binding affinities correlating strongly with experimental values. These selectivity models incorporate both structural and physicochemical descriptors to capture the multi-dimensional nature of target recognition.
Table 4: Selectivity Optimization Results
| Target Pair | Baseline Selectivity | ML-Optimized Selectivity | Improvement Factor |
|---|---|---|---|
| CDK4 vs CDK2 | 5.2 | 47.3 | 9.1 |
| D3R vs D2R | 3.8 | 23.1 | 6.1 |
| HCAR1 vs HCAR2 | 2.1 | 15.7 | 7.5 |
| MOR vs DOR | 4.6 | 28.9 | 6.3 |
The application of machine learning to pharmacophore modeling has also enabled the exploration of novel chemical space for 3-hydroxypyrrolidine-1-carboxamide derivatives [2]. Virtual combinatorial libraries containing millions of potential compounds have been systematically screened using machine learning algorithms to identify promising lead structures. These computational approaches have successfully predicted compounds with nanomolar potencies against specific targets while maintaining favorable absorption, distribution, metabolism, and excretion properties.
Recent advances in machine learning methodology have incorporated deep learning architectures specifically designed for molecular property prediction [14]. These models utilize latent variable representations to capture the complex relationships between molecular structure and biological activity, enabling the generation of diverse compound libraries with optimal selectivity profiles. The flexibility and effectiveness of these approaches make them valuable tools for accelerating the drug discovery process for 3-hydroxypyrrolidine-1-carboxamide derivatives.